2-氟-3-甲基-5-硝基苯甲酸甲酯

描述

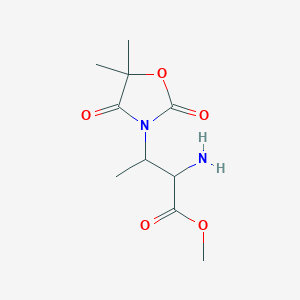

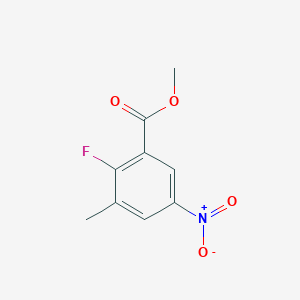

“Methyl 2-fluoro-3-methyl-5-nitrobenzoate” is a chemical compound used in organic synthesis . It has a molecular weight of 213.17 . The compound is typically a pale-yellow to yellow-brown to brown solid .

Synthesis Analysis

The synthesis of “Methyl 2-fluoro-3-methyl-5-nitrobenzoate” involves several steps. Initially, 5-fluoro-2-methylbenzoic acid is added to a solution of concentrated H2SO4. Then, a mixture of concentrated HNO3 in concentrated H2SO4 is added drop-wise. After the addition, the mixture is stirred at -5-0°C for 2 hours. The mixture is then poured into crash ice with vigorous stirring and the precipitate is collected by filtration. The precipitate is dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, and concentrated to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid. This crude product is then purified by silica gel chromatography to give the final product .Molecular Structure Analysis

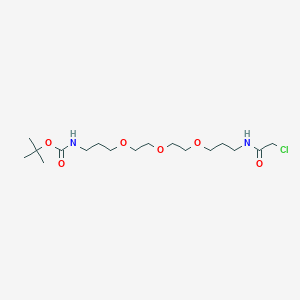

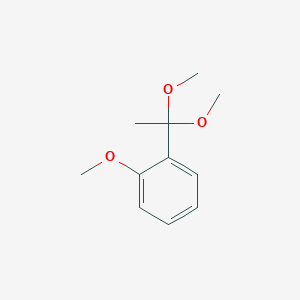

The molecular structure of “Methyl 2-fluoro-3-methyl-5-nitrobenzoate” is represented by the formula C9H8FNO4 . The InChI code for this compound is 1S/C9H8FNO4/c1-5-3-6 (11 (13)14)4-7 (8 (5)10)9 (12)15-2/h3-4H,1-2H3 .Chemical Reactions Analysis

“Methyl 2-fluoro-3-methyl-5-nitrobenzoate” is used in organic synthesis and it is used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one .Physical And Chemical Properties Analysis

“Methyl 2-fluoro-3-methyl-5-nitrobenzoate” is a powder that is pale-yellow to yellow-brown to brown in color . It is slightly soluble in water and soluble in dimethyl sulfoxide and acetone . and is stored at room temperature .科学研究应用

Organic Synthesis Intermediates

Methyl 2-fluoro-3-methyl-5-nitrobenzoate: is used as an intermediate in organic synthesis. Its unique structure, which includes a nitro group and a fluorine atom, makes it a valuable compound for constructing complex organic molecules. This compound can participate in various chemical reactions, such as nucleophilic substitution, to introduce functional groups that are pivotal in the synthesis of diverse organic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The presence of the nitro group allows for further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications.

Material Science

The compound’s molecular structure can be utilized in material science, particularly in the development of novel materials with specific properties. For example, its derivatives could be used to create polymers with enhanced stability or specific electronic characteristics.

Analytical Chemistry

Methyl 2-fluoro-3-methyl-5-nitrobenzoate: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Agricultural Chemistry

This compound could find applications in agricultural chemistry, particularly in the synthesis of agrochemicals. The nitro group is a common moiety in many pesticides and herbicides, and this compound could serve as a starting point for developing new agrochemicals.

Fluorine Chemistry Research

Given the presence of a fluorine atom, this compound is of interest in fluorine chemistry research. Fluorinated compounds have unique properties and are important in various fields, including pharmaceuticals, agrochemicals, and material science.

Catalysis

The compound might be used in catalysis research. Its structure could be modified to create catalysts for specific chemical reactions, potentially improving reaction efficiency and selectivity.

Environmental Science

安全和危害

“Methyl 2-fluoro-3-methyl-5-nitrobenzoate” is associated with several hazards. It is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

methyl 2-fluoro-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-3-6(11(13)14)4-7(8(5)10)9(12)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJCEXRMQOTMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-3-methyl-5-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)

![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)

![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)